3-Methyl-4-nitrobenzenethiol chemical structure and bonding
3-Methyl-4-nitrobenzenethiol chemical structure and bonding
An In-depth Technical Guide to the Chemical Structure, Bonding, and Synthetic Strategy of 3-Methyl-4-nitrobenzenethiol for Advanced Research Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Methyl-4-nitrobenzenethiol, a substituted nitroaromatic compound with significant potential in medicinal chemistry and materials science. We delve into the nuanced interplay of its functional groups—thiol, methyl, and nitro—to elucidate the molecule's electronic properties, bonding characteristics, and predicted reactivity. This document outlines a reasoned, multi-step synthetic pathway, complete with a detailed experimental protocol derived from established methodologies for analogous structures. Furthermore, we explore the compound's potential applications in drug development, drawing on literature for structurally related molecules that exhibit promising biological activity. This guide is intended to serve as a foundational resource for researchers seeking to leverage 3-Methyl-4-nitrobenzenethiol as a key intermediate or a core scaffold in the design of novel therapeutic agents and functional materials.
Introduction: The Strategic Importance of Nitroaromatic Scaffolds
Aromatic nitro compounds are a cornerstone of modern synthetic chemistry, serving as versatile intermediates and critical pharmacophores in a multitude of bioactive molecules.[1] The nitro group, a potent electron-withdrawing moiety, profoundly influences a molecule's electronic profile, reactivity, and potential for biological interaction.[2] Its inclusion in pharmaceutical agents is a well-established strategy for developing treatments for a wide array of conditions, including bacterial infections, cancer, and parasitic diseases.[1]
The specific molecule of interest, 3-Methyl-4-nitrobenzenethiol, presents a unique trifecta of functional groups on a benzene scaffold. The interplay between the electron-donating methyl group, the electron-withdrawing nitro group, and the highly functional thiol group creates a complex electronic environment that dictates its chemical behavior and potential applications. Derivatives of closely related structures, such as 3-methyl-4-nitrobenzoates, have already demonstrated promising antifungal activity, highlighting the potential of this structural motif in addressing challenging infectious diseases.[3] This guide aims to provide the in-depth technical understanding necessary for researchers to harness the synthetic and medicinal potential of this compound.
Molecular Structure and Bonding
The chemical identity and reactivity of 3-Methyl-4-nitrobenzenethiol are dictated by the arrangement of its atoms and the nature of the chemical bonds connecting them. A thorough understanding of its structure is paramount for predicting its behavior in chemical reactions and biological systems.
Core Aromatic Scaffold and Substituent Effects
The foundation of the molecule is a benzene ring, substituted at positions 1, 3, and 4. The electronic nature of the ring is significantly perturbed by the attached functional groups, each exerting distinct inductive and resonance effects.
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-SH (Thiol) Group: The thiol group is a weak activator of the benzene ring for electrophilic aromatic substitution. It donates electron density via resonance through its lone pairs but also withdraws electron density weakly via induction due to sulfur's electronegativity.
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-CH₃ (Methyl) Group: The methyl group is an activating group. It donates electron density to the ring primarily through a positive inductive effect (+I), stabilizing the carbocation intermediate (arenium ion) formed during electrophilic substitution.[4]
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-NO₂ (Nitro) Group: The nitro group is a strong deactivating group. It powerfully withdraws electron density from the ring through both a negative inductive effect (-I) and a strong negative resonance effect (-R).[5] This withdrawal makes the ring less nucleophilic and therefore less reactive towards electrophiles.
The cumulative effect of these substituents makes the benzene ring electron-deficient overall, yet with specific positions activated or deactivated relative to others.
Caption: Inductive and resonance effects in 3-Methyl-4-nitrobenzenethiol.
Molecular Geometry and Bonding Parameters
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Planarity: The benzene ring is expected to be planar.
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Nitro Group Orientation: In 3-methyl-4-nitrophenol, the nitro group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of approximately 14.4°.[6][7] A similar non-planar orientation is expected for 3-Methyl-4-nitrobenzenethiol to minimize steric strain between the nitro group's oxygen atoms and the adjacent methyl group. This slight twist can marginally reduce the resonance effect of the nitro group.
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Bond Lengths: The C-N bond of the nitro group and the C-S bond of the thiol group will exhibit lengths influenced by conjugation with the aromatic system. The C-S bond is anticipated to have some double-bond character, making it shorter than a typical alkane C-S single bond. Conversely, the N-O bonds in the nitro group will be equivalent due to resonance.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₂S | PubChem |
| Molecular Weight | 169.19 g/mol | PubChem |
| XLogP3 | 3.0 | PubChem |
| Hydrogen Bond Donors | 1 (from -SH) | PubChem |
| Hydrogen Bond Acceptors | 2 (from -NO₂) | PubChem |
Predicted Spectroscopic Signature
The structural features of 3-Methyl-4-nitrobenzenethiol give rise to a predictable spectroscopic fingerprint, essential for its identification and characterization.
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¹H NMR: The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the thiol and meta to the nitro group would likely appear as a doublet. The proton ortho to the nitro group and meta to the methyl group would be the most downfield-shifted due to the strong deshielding effect of the nitro group. The methyl group protons would appear as a singlet around 2.4-2.6 ppm. The thiol proton (-SH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.
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¹³C NMR: Six distinct signals are expected for the aromatic carbons, with the carbon attached to the nitro group being the most deshielded (highest ppm). The carbon bearing the thiol group would also be significantly shifted. The methyl carbon would appear as a characteristic signal in the aliphatic region (~20 ppm).
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IR Spectroscopy: Key vibrational bands would include the S-H stretch (typically weak, around 2550-2600 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (strong bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and various C-H and C=C stretches characteristic of the substituted aromatic ring.[8]
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 169. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) or the thiol radical (SH).
Synthesis and Characterization
While a direct, optimized synthesis for 3-Methyl-4-nitrobenzenethiol is not prominently reported, a robust and logical synthetic route can be designed based on well-established transformations of aromatic compounds. The most plausible pathway involves the nitration of m-cresol, followed by conversion of the hydroxyl group to a thiol.
Proposed Synthetic Pathway
The proposed synthesis starts from the readily available m-cresol. The key strategic challenge is the regioselective introduction of the nitro group at the para-position relative to the hydroxyl group, which is a strong ortho-, para-director. The methyl group also directs ortho- and para-. The 4-position is para to the hydroxyl group and ortho to the methyl group, making it a highly activated and sterically accessible site for nitration.
Caption: Proposed synthetic workflow for 3-Methyl-4-nitrobenzenethiol.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet scientifically grounded, procedure. CAUTION: This reaction involves strong acids and potentially hazardous materials. It must be performed by trained personnel in a fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 3-Methyl-4-nitrophenol [6]
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Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-cresol (10.8 g, 0.1 mol).
-
Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated sulfuric acid (15 mL) to concentrated nitric acid (10 mL). Maintain the temperature below 10°C.
-
Nitration Reaction: Slowly add the cold nitrating mixture to the stirred m-cresol over 30-45 minutes, ensuring the reaction temperature does not exceed 30°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Work-up: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The yellow solid precipitate of 3-Methyl-4-nitrophenol will form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 2: Conversion to 3-Methyl-4-nitrobenzenethiol (via Newman-Kwart Rearrangement logic)
This step is more complex and requires a multi-stage conversion, as direct thionation of a phenol can be challenging. A common route involves conversion to a thiocarbamate followed by thermal rearrangement and hydrolysis.
-
Formation of Dimethylthiocarbamate:
-
In a flask, dissolve the dried 3-Methyl-4-nitrophenol (0.1 mol) in a suitable aprotic solvent (e.g., DMF or acetone) containing a base such as potassium carbonate (1.5 eq).
-
Slowly add dimethylthiocarbamoyl chloride (1.1 eq) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting phenol.
-
Work up the reaction by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the O-aryl thiocarbamate.
-
-
Newman-Kwart Rearrangement:
-
Heat the crude O-aryl thiocarbamate intermediate to a high temperature (typically 200-250°C) under an inert atmosphere (N₂ or Ar). The reaction progress can be monitored by TLC. This thermal rearrangement transfers the thiocarbonyl group from the oxygen to the sulfur, forming an S-aryl thiocarbamate.
-
-
Hydrolysis to Thiol:
-
Cool the resulting S-aryl thiocarbamate and hydrolyze it by refluxing with a strong base, such as aqueous or alcoholic potassium hydroxide or sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify it carefully with a mineral acid (e.g., HCl) to a pH of ~1-2.
-
The 3-Methyl-4-nitrobenzenethiol product will precipitate or can be extracted with an organic solvent.
-
-
Final Purification: The crude thiol can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is a composite of its three functional groups.
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Thiol Group Reactivity: The thiol proton is acidic (pKa ~6-7), readily deprotonated by bases to form a thiolate anion. This thiolate is a potent nucleophile, capable of participating in Sₙ2 reactions with alkyl halides to form thioethers or in Michael additions. The thiol can also be oxidized to form disulfides (S-S bond) or further to sulfonic acids.
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Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are in competition. The -OH/-SH and -CH₃ groups are ortho-, para-directing activators, while the -NO₂ group is a meta-directing deactivator.[9] The positions on the ring have varied levels of activation/deactivation. The C2 position is ortho to the thiol and meta to the nitro group. The C5 position is meta to the thiol and ortho to the methyl group. The C6 position is ortho to both the thiol and methyl groups but is highly sterically hindered. The most likely position for further electrophilic attack would be C2, as it is activated by the thiol group and not directly deactivated by the nitro group's resonance effect.
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Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as tin (Sn) in concentrated HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is fundamental in medicinal chemistry, as the resulting 3-methyl-4-aminobenzenethiol is a valuable building block for synthesizing heterocyclic compounds like benzothiazoles.
Applications in Drug Discovery and Development
The structure of 3-Methyl-4-nitrobenzenethiol makes it an attractive starting point for the synthesis of various therapeutic agents.
-
Scaffold for Heterocycle Synthesis: As mentioned, reduction of the nitro group provides an ortho-amino-thiol functionality. This is a classic precursor for the synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
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Antifungal and Antimicrobial Agents: Research on 3-methyl-4-nitrobenzoate derivatives has shown significant antifungal activity.[3] It is plausible that benzenethiol analogs could exhibit similar or enhanced activity, potentially by targeting different cellular pathways or having improved pharmacokinetic properties. The nitroaromatic structure itself is a known toxicophore for microorganisms, often undergoing bioreduction within the target cell to generate cytotoxic reactive nitrogen species.[2]
-
Kinase Inhibitors: A patent for related 6-triazolopyridazine sulphanyl benzothiazole derivatives highlights their potential as inhibitors of the MET protein kinase, a target in cancer therapy.[10] 3-Methyl-4-nitrobenzenethiol could serve as a key starting material for the synthesis of novel kinase inhibitors, where the thiol group acts as a handle for connecting to other pharmacophoric fragments.
-
ADME/Tox Considerations: The presence of a nitro group can be a liability in drug development due to potential mutagenicity or other toxicities arising from its metabolic reduction.[11] However, this is highly context-dependent on the overall molecular structure. Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiling would be essential in any drug development program utilizing this scaffold.
Conclusion
3-Methyl-4-nitrobenzenethiol is a molecule of considerable strategic value for chemical and pharmaceutical research. Its unique electronic architecture, resulting from the interplay of donating and withdrawing substituents, provides a platform for diverse chemical transformations. This guide has provided a detailed analysis of its structure and bonding, proposed a logical and actionable synthetic route, and outlined its reactivity and potential as a precursor for novel therapeutic agents. For researchers in drug discovery, particularly in the fields of oncology and infectious diseases, 3-Methyl-4-nitrobenzenethiol represents a valuable and versatile building block worthy of further investigation.
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